3-(2-Methylaziridin-1-yl)propane-1,2-diol
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Overview
Description
3-(2-Methylaziridin-1-yl)propane-1,2-diol is an organic compound with the molecular formula C6H13NO2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylaziridin-1-yl)propane-1,2-diol typically involves the reaction of 2-methylaziridine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylaziridin-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted aziridines, amines, and alcohols. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-(2-Methylaziridin-1-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-Methylaziridin-1-yl)propane-1,2-diol involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The compound’s activity is mediated through pathways involving DNA and protein interactions, which are being studied for their implications in disease treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine derivatives such as 2-ethyl-2-(((3-(2-methylaziridin-1-yl)propanoyl)oxy)methyl)propane-1,3-diyl bis(3-(2-methylaziridin-1-yl)propanoate) and trimethylolpropane tris[3-(2-methylaziridin-1-yl)propionate] .
Uniqueness
What sets 3-(2-Methylaziridin-1-yl)propane-1,2-diol apart is its specific combination of the aziridine ring with the propane-1,2-diol moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
CAS No. |
31877-20-0 |
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Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(2-methylaziridin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7(5)3-6(9)4-8/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
BRKPFEVAJBEGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1CC(CO)O |
Origin of Product |
United States |
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